H-Gly-DL-Leu-DL-Ala-OH
Overview
Description
The compound H-Gly-DL-Leu-DL-Ala-OH is a tripeptide consisting of glycine, leucine, and alanine. It is a synthetic peptide that has applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is known for its stability and ability to form specific interactions with other molecules, making it a valuable tool in biochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-DL-Leu-DL-Ala-OH typically involves the stepwise coupling of amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then activated using reagents such as dicyclohexylcarbodiimide (DCC) or N-hydroxysuccinimide (NHS) to form activated esters. These activated esters are then coupled in a stepwise manner to form the desired tripeptide. The final step involves the deprotection of the amino and carboxyl groups to yield the free peptide .
Industrial Production Methods
In an industrial setting, the production of This compound can be scaled up using automated peptide synthesizers. These machines automate the coupling and deprotection steps, allowing for the efficient and high-throughput production of peptides. The use of solid-phase peptide synthesis (SPPS) is common in industrial production, where the peptide is synthesized on a solid support and then cleaved from the support once the synthesis is complete .
Chemical Reactions Analysis
Types of Reactions
H-Gly-DL-Leu-DL-Ala-OH: can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The peptide can undergo substitution reactions where one amino acid residue is replaced with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Amino acid derivatives in the presence of coupling reagents like DCC or NHS.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds, while reduction may result in the cleavage of peptide bonds .
Scientific Research Applications
H-Gly-DL-Leu-DL-Ala-OH: has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery vehicle and in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of H-Gly-DL-Leu-DL-Ala-OH involves its ability to interact with specific molecular targets, such as enzymes and receptors. The peptide can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context in which the peptide is used. For example, in enzyme studies, the peptide may act as a substrate or inhibitor, modulating the enzyme’s activity .
Comparison with Similar Compounds
H-Gly-DL-Leu-DL-Ala-OH: can be compared with other similar peptides, such as:
H-Gly-DL-Leu-DL-Val-OH: Similar in structure but with valine instead of alanine.
H-Gly-DL-Leu-DL-Ser-OH: Contains serine instead of alanine, which introduces a hydroxyl group.
H-Gly-DL-Leu-DL-Thr-OH: Contains threonine, which has both a hydroxyl and a methyl group.
These similar compounds highlight the uniqueness of This compound in terms of its specific amino acid composition and the resulting properties.
Properties
IUPAC Name |
2-[[2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O4/c1-6(2)4-8(14-9(15)5-12)10(16)13-7(3)11(17)18/h6-8H,4-5,12H2,1-3H3,(H,13,16)(H,14,15)(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWIVEIWWYGBAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201307532 | |
Record name | rel-Glycyl-L-leucyl-D-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201307532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150852-74-7 | |
Record name | rel-Glycyl-L-leucyl-D-alanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=150852-74-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-Glycyl-L-leucyl-D-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201307532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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